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Compound of Interest

Compound Name: T-0509

Cat. No.: B3063667

An In-depth Examination of the Chemical Structure, Physicochemical Properties, and
Pharmacological Profile of the Selective 31-Adrenergic Receptor Agonist T-0509.

This technical guide provides a comprehensive overview of the chemical and pharmacological
properties of T-0509, a potent and selective full agonist of the 1-adrenergic receptor. This
document is intended for researchers, scientists, and professionals involved in drug discovery
and development, offering detailed information on the compound's structure, mechanism of
action, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

T-0509, identified by its IUPAC name (-)-(R)-1-(3,4-dihydroxyphenyl)-2-[(3,4-
dimethoxyphenethyl)amino]ethanol, is a catecholamine derivative with a well-defined
stereochemistry that is crucial for its selective interaction with the f1-adrenergic receptor.

Table 1: Physicochemical Properties of T-0509
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Property Value Source
()-(R)-1-(3,4-
dihydroxyphenyl)-2-[(3,4-

IUPAC Name ) Y yphenyl)-2-I( ) [1]
dimethoxyphenethyl)amino]eth
anol

Molecular Formula C18H23NO5

Molecular Weight 333.38 g/mol

Canonical SMILES

COC1=C(C=C(C=C1)CCNC--
INVALID-LINK--0)OC

Self-generated based on
IUPAC name

Note: The SMILES string was generated based on the provided IUPAC name to represent the

(R)-enantiomer.

Pharmacological Properties and Mechanism of

Action

T-0509 is a selective full agonist for the B1l-adrenergic receptor. Its primary mechanism of

action involves the activation of the cyclic adenosine monophosphate (CAMP) signaling

pathway through its specific binding to 1-receptors, which are predominantly found in cardiac

tissue. This activation leads to an increase in myocardial contractility.

Table 2: Pharmacological Activity of T-0509
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Parameter

Value

Description Source

Receptor Selectivity

B1>>p2>33

Exhibits 11-fold and

97-fold greater Ki

values for B2- and 3-
adrenoceptors, [1]
respectively,

compared with 31-

adrenoceptors.

Functional Activity

Full Agonist

Behaves as a full
agonist at the 31-

adrenergic receptor.

pD2

8.27

A measure of the
potency of the

agonist.

Antagonism

Competitively
antagonized by
atenolol (pA2 = 7.53)

The positive inotropic
effect is blocked by
the B1-selective

antagonist atenolol.

Adenylyl Cyclase
Stimulation (vs.

Isoproterenol)

85% (B1), 96% (B2)

Maximal stimulatory

effect on adenylyl

cyclase in cell

membranes

expressing B1- or B2- [1]
adrenoceptors,

relative to the non-

selective agonist

isoproterenol.

Signaling Pathway

The binding of T-0509 to the 1-adrenergic receptor, a G-protein coupled receptor (GPCR),

initiates a cascade of intracellular events. This signaling pathway is central to the compound's

pharmacological effects.
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Phosphorylates targets leading to, [ ]

Click to download full resolution via product page
T-0509 (31-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to
characterize the pharmacological properties of T-0509.

Radioligand Binding Assay for Receptor Selectivity

This assay is used to determine the binding affinity (Ki) of T-0509 for different adrenergic
receptor subtypes.
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Prepare cell membranes
expressing 1, 2, or 33 receptors

Incubate membranes with a radioligand
(e.q., [125l]iodocyanopindolol)
and varying concentrations of T-0509

Separate bound and free radioligand
(e.q., via filtration)

Measure radioactivity of bound ligand

Analyze data to determine 1C50
and calculate Ki values

Click to download full resolution via product page

Workflow for Radioligand Binding Assay

Methodology:

 Membrane Preparation: Cell lines (e.g., COS-7 or CHO-K1) are transiently transfected to
express specific f-adrenergic receptor subtypes (31, B2, or B3). The cells are harvested, and
crude membrane fractions are prepared by homogenization and centrifugation.
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» Binding Assay: The membranes are incubated in a buffer solution containing a known
concentration of a high-affinity radioligand (e.g., [125l]iodocyanopindolol).

o Competition: Increasing concentrations of unlabeled T-0509 are added to the incubation
mixture to compete with the radioligand for receptor binding sites.

e Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap
the membranes with the bound radioligand. Unbound radioligand passes through the filter.

» Quantification: The radioactivity retained on the filters is measured using a gamma counter.

» Data Analysis: The concentration of T-0509 that inhibits 50% of the specific binding of the
radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the
Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of T-0509 to stimulate the production of CAMP, the
second messenger in the B-adrenergic signaling pathway.

Methodology:

 Membrane Preparation: Similar to the binding assay, membranes from cells expressing (31 or
[32-adrenergic receptors are prepared.

e Assay Reaction: The membranes are incubated in a reaction mixture containing ATP (the
substrate for adenylyl cyclase), Mg2+ (a cofactor), and a phosphodiesterase inhibitor (to
prevent cAMP degradation).

o Stimulation: The reaction is initiated by the addition of varying concentrations of T-0509 or a
standard agonist like isoproterenol.

e CAMP Quantification: The reaction is stopped, and the amount of cCAMP produced is
guantified using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked
immunosorbent assay (ELISA), or chromatographic techniques.

o Data Analysis: A dose-response curve is generated by plotting the amount of cAMP
produced against the concentration of T-0509. The maximal response (Emax) and the
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concentration producing 50% of the maximal response (EC50) are determined. The efficacy
of T-0509 is often expressed as a percentage of the maximal response induced by a full

agonist like isoproterenol.

Conclusion

T-0509 is a valuable research tool for studying the physiological and pathological roles of the
Bl-adrenergic receptor. Its high selectivity and full agonist activity make it a suitable candidate
for investigating the downstream effects of f1-adrenergic stimulation in various cellular and in
vivo models. The detailed chemical and pharmacological data, along with the experimental
protocols provided in this guide, offer a solid foundation for further research and development
efforts in the field of cardiovascular pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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